Chemical structure and molecular weight of Iso-Eugenol-d3
Chemical structure and molecular weight of Iso-Eugenol-d3
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Iso-Eugenol-d3
Abstract
This technical guide provides a comprehensive analysis of Iso-Eugenol-d3, a deuterated isotopologue of the naturally occurring phenylpropanoid, Isoeugenol. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, precise molecular weight, and its significant applications, particularly as an internal standard in quantitative analysis. We will explore the foundational principles of isotopic labeling, the rationale behind using deuterated compounds in pharmaceutical research, and provide a detailed protocol for the practical application of Iso-Eugenol-d3 in a bioanalytical workflow.
The Role of Deuterium in Modern Drug Development and Analysis
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a critical strategy in pharmaceutical sciences.[1][2] This seemingly minor modification, known as deuteration, can profoundly impact a molecule's physicochemical properties due to the Kinetic Isotope Effect (KIE).[] The carbon-deuterium (C-D) bond is stronger and less easily cleaved by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[1] This fundamental difference offers several advantages in drug development:
-
Enhanced Metabolic Stability: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism, prolonging the drug's half-life and exposure in the body.[1][][4]
-
Improved Pharmacokinetic Profiles: By reducing metabolic clearance, deuterated drugs can lead to lower dosing frequency and potentially improved safety and efficacy.[][5]
-
Reduced Toxic Metabolites: Altering metabolic pathways can sometimes decrease the formation of undesirable or toxic byproducts.[1]
Beyond therapeutic applications, deuterated compounds are indispensable tools in analytical chemistry. Their chemical behavior is nearly identical to their non-deuterated counterparts, yet they are easily distinguishable by mass spectrometry. This makes them ideal for use as internal standards in quantitative assays, enabling precise and accurate measurement of the target analyte in complex biological matrices.[5][6]
Iso-Eugenol: The Parent Compound
To understand Iso-Eugenol-d3, one must first be familiar with its parent molecule, Isoeugenol.
Isoeugenol (CAS: 97-54-1) is a phenylpropanoid, an isomer of eugenol, where the double bond is located in the propenyl side chain.[7][8] It is a pale yellow, oily liquid naturally found in essential oils like ylang-ylang and is a component of wood smoke.[8][9][10] It exists as two geometric isomers: trans (E) and cis (Z), with the trans isomer being the more stable and predominant form.[7][10]
Isoeugenol has been studied for its antimicrobial properties and has historically been used as a precursor in the synthesis of vanillin.[6][7][11]
Chemical Structure and Properties of Iso-Eugenol-d3
Iso-Eugenol-d3 is the deuterated analogue of Isoeugenol, specifically labeled with three deuterium atoms on the methoxy group. This specific placement is intentional; the methoxy group is a common site for metabolic activity, but for its use as an internal standard, the key is simply a stable, precise mass shift that does not interfere with the parent molecule's chromatographic behavior.
Molecular Structure
The structural difference between Isoeugenol and Iso-Eugenol-d3 is the substitution of the three hydrogen atoms of the methoxy (-OCH₃) group with three deuterium atoms (-OCD₃).
Caption: Chemical structure of Iso-Eugenol-d3.
Physicochemical Properties
The primary differences between the deuterated and non-deuterated forms are their molecular formulas and resulting molecular weights. Other properties such as boiling point, density, and solubility are expected to be very similar.
| Property | Isoeugenol | Iso-Eugenol-d3 | Data Source(s) |
| CAS Number | 97-54-1 | 1668553-92-1 | [6][7] |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₉D₃O₂ | [6][7][12] |
| Molecular Weight | 164.20 g/mol | 167.22 g/mol | [6][7][12] |
| Appearance | Pale yellow oily liquid | Yellow liquid | [9][12] |
| Boiling Point | ~266 °C | Not specified, but expected to be similar to Isoeugenol | [7][9] |
| Density | ~1.08 g/cm³ | Not specified, but expected to be similar to Isoeugenol | [8][9] |
Calculation of Molecular Weight: The molecular weight is calculated using the atomic weights of the constituent atoms. Using integer masses for simplicity:
-
Isoeugenol (C₁₀H₁₂O₂): (10 * 12) + (12 * 1) + (2 * 16) = 120 + 12 + 32 = 164 amu
-
Iso-Eugenol-d3 (C₁₀H₉D₃O₂): (10 * 12) + (9 * 1) + (3 * 2) + (2 * 16) = 120 + 9 + 6 + 32 = 167 amu
Using more precise atomic masses yields the accurate molecular weights listed in the table. The mass difference of +3 Da is the critical feature for its use as an internal standard in mass spectrometry.
Synthesis and Characterization
4.1 Synthesis Pathway
Isoeugenol is typically synthesized commercially via the alkaline isomerization of eugenol, which is readily available from essential oils.[13] The synthesis of Iso-Eugenol-d3 would follow a similar pathway, starting with a deuterated precursor. For methoxy-d3 labeling, a common approach involves using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I) to methylate the corresponding catechol precursor.
4.2 Analytical Characterization
The identity, purity, and isotopic enrichment of Iso-Eugenol-d3 are confirmed using a suite of analytical techniques:
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Mass Spectrometry (MS): Provides confirmation of the molecular weight and the degree of deuterium incorporation.[5][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and precisely identifies the location of the deuterium atoms. The absence of a proton signal for the methoxy group in ¹H NMR and the presence of a characteristic signal in ²H NMR would confirm the labeling.[5][15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound.[14]
Core Application: Internal Standard for Quantitative Analysis
The premier application for Iso-Eugenol-d3 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Isoeugenol in complex matrices like biological fluids, food samples, or environmental extracts.[6]
Why it is an Ideal Internal Standard:
-
Co-elution: It has virtually identical chromatographic retention times to the analyte (Isoeugenol) in both liquid and gas chromatography.
-
Similar Ionization Efficiency: It behaves similarly to the analyte in the mass spectrometer source, minimizing variability.
-
Mass Difference: It is clearly distinguished from the analyte by its mass-to-charge ratio (m/z).
-
Minimizes Matrix Effects: It experiences the same sample preparation losses and ion suppression/enhancement as the analyte, allowing for accurate correction and reliable quantification.
Caption: Workflow for using Iso-Eugenol-d3 as an internal standard.
Experimental Protocol: Quantification of Isoeugenol in Plasma using LC-MS/MS
This protocol provides a self-validating framework for the determination of Isoeugenol concentration in a biological matrix.
1. Reagent and Standard Preparation:
- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Isoeugenol and Iso-Eugenol-d3 in methanol.
- Calibration Standards: Serially dilute the Isoeugenol stock solution with methanol to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Iso-Eugenol-d3 stock solution with methanol.
2. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank. Vortex briefly.
- Add 150 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrumental Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- MRM Transitions:
- Isoeugenol: Q1: 163.1 m/z -> Q3: 148.1 m/z
- Iso-Eugenol-d3: Q1: 166.1 m/z -> Q3: 151.1 m/z
4. Data Analysis and Validation:
- Integrate the peak areas for both the Isoeugenol and Iso-Eugenol-d3 MRM transitions.
- Calculate the peak area ratio (Isoeugenol Area / Iso-Eugenol-d3 Area).
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
- Determine the concentration of Isoeugenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
- System Validation: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay fall within acceptable limits (typically ±15%).
Safety and Handling
Isoeugenol is classified as harmful if swallowed and may cause an allergic skin reaction.[16][17][18][19] Users should handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid breathing vapors.[16][17][18][19] It is essential to consult the Safety Data Sheet (SDS) before use.[16][17][18][19][20]
Conclusion
Iso-Eugenol-d3 is a specialized chemical tool of significant value to the scientific community. Its defined chemical structure and molecular weight, differing from its parent compound by three deuterium atoms, make it an exemplary internal standard for mass spectrometry-based quantification. Understanding the principles of its design and application allows researchers in drug development and other scientific fields to achieve highly accurate and reproducible analytical results, underpinning the integrity and advancement of their work.
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